1-(3-Methylphenyl)aziridine-2-carboxamide
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Overview
Description
1-(3-Methylphenyl)aziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another method includes the addition of carbenes to imines or nitrenes to alkenes . The reaction conditions typically involve the use of catalysts such as Ru(CO)-salen complex or other chiral catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as N-, O-, and S-nucleophiles
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include acids or bases to activate the aziridine ring, followed by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but typical reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, ring opening with amines may produce amine derivatives, while reactions with alcohols or thiols yield corresponding alcohol or thiol derivatives .
Scientific Research Applications
1-(3-Methylphenyl)aziridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing compounds.
Polymer Chemistry: Aziridine derivatives are used in the polymerization process to create polyamines with applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)aziridine-2-carboxamide involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of alkylated products. The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins suggests its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Methylaziridine: Used in polymerization processes to create polyamines.
Aziridine-2-carboxylates: Precursors for the synthesis of α- and β-amino acid derivatives.
Uniqueness
1-(3-Methylphenyl)aziridine-2-carboxamide is unique due to its specific substitution pattern, which may influence its reactivity and selectivity in chemical reactions
Properties
CAS No. |
933453-57-7 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-methylphenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8(5-7)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI Key |
IXKHPOFZFFAIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC2C(=O)N |
Origin of Product |
United States |
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